Methyl 2-amino-6-cyanobenzoate
Description
Properties
IUPAC Name |
methyl 2-amino-6-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTMVTDLKQPENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Hydrogenation of methyl 2-nitro-6-cyanobenzoate proceeds optimally at 50–100°C under 2–5 bar hydrogen pressure. Elevated pH (10–12) enhances reaction rates by stabilizing intermediates such as the ring-opened 2-amino-6-(1-hydroxy-ethyl)-benzoic acid sodium salt, which facilitates subsequent lactone reduction. Water or water-miscible solvents (≥80% water) improve safety by avoiding flammable organic solvents, with yields exceeding 80% under optimized conditions.
Catalyst Selection
Raney nickel proves superior for large-scale reactions due to its cost-effectiveness and tolerance to aqueous environments. Palladium-based catalysts, though more expensive, offer higher activity at lower temperatures (20–50°C), making them suitable for thermally sensitive intermediates.
Cyanation via Metal-Mediated Halogen Exchange
Introducing the cyano group at position 6 typically involves substituting a bromine atom using copper cyanide. Patent US9169198B2 details this process for analogous benzoate esters, achieving cyanation yields of 47.9–82.7%.
Solvent and Temperature Effects
NMP’s high boiling point (202°C) enables prolonged heating without solvent evaporation, ensuring complete substitution. Lower temperatures (120–150°C) result in incomplete reactions, while exceeding 180°C risks decomposition of the amino group.
Esterification and Intermediate Isolation
Esterification of 2-amino-6-cyanobenzoic acid to its methyl ester is achieved via acid-catalyzed methanolysis or using diazomethane. While direct methods are sparingly documented in the provided sources, analogous protocols from the Royal Society of Chemistry highlight the use of NMR for characterizing intermediates like ethyl 2-methylbenzoate.
Analytical Characterization
1H NMR spectroscopy confirms ester formation through distinct methyl ester signals (δ 3.79–4.38 ppm) and aromatic proton splitting patterns. For this compound, diagnostic peaks include:
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A singlet for the methyl ester (δ ~3.8 ppm).
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Doublets for aromatic protons at positions 4 and 5 (δ ~7.2–8.0 ppm).
Integrated Synthesis Pathways
Combining the above steps, two viable routes emerge:
Nitro Reduction Followed by Cyanation
Cyanation Followed by Nitro Reduction
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Bromide Starting Material : Methyl 2-nitro-6-bromobenzoate undergoes cyanation to form methyl 2-nitro-6-cyanobenzoate.
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Nitro Reduction : Hydrogenation under alkaline conditions completes the synthesis.
Comparative Analysis of Methods
| Parameter | Nitro Reduction First | Cyanation First |
|---|---|---|
| Yield | 75–85% | 70–80% |
| Purity | 94–98% | 90–95% |
| Safety | High-pressure H₂ required | High-temperature NMP |
| Complexity | Moderate | High |
The nitro reduction-first approach is favored for its higher yields and simpler purification, though it necessitates handling hydrogen gas .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-cyanobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted benzoate derivatives .
Scientific Research Applications
Organic Synthesis
Methyl 2-amino-6-cyanobenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating new compounds with potential applications in pharmaceuticals and materials science.
Key Reactions :
- Nucleophilic Substitution : The amino group can engage in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
- Reduction and Oxidation : The compound can be reduced to form alcohol derivatives or oxidized to yield nitro derivatives.
Pharmaceutical Applications
Research has indicated that this compound may possess pharmacological properties, including anti-inflammatory and analgesic effects. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
- Biological Activity : The compound's amino group can form hydrogen bonds with biological molecules, potentially influencing their activity.
- Investigative Studies : Various studies are underway to explore its efficacy in treating conditions related to inflammation and pain management.
Industrial Uses
In addition to its applications in research and pharmaceuticals, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure allows it to contribute to color stability and performance in various formulations.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, highlighting its potential as a lead compound for antibiotic development.
- Herbicidal Activity : Research has shown that certain derivatives possess herbicidal properties against specific weed species, suggesting potential applications in agriculture for crop protection .
- Synthesis of Novel Compounds : Investigations into the use of this compound as a precursor for synthesizing novel compounds have yielded promising results, indicating its utility in developing new materials with tailored properties.
Mechanism of Action
The mechanism by which methyl 2-amino-6-cyanobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The molecular targets and pathways involved vary depending on the specific context of its use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The substituent positions and functional groups of Methyl 2-amino-6-cyanobenzoate differentiate it from structurally related compounds. Key analogs include:
| Compound Name | CAS No. | Similarity Score | Key Substituents |
|---|---|---|---|
| Methyl 3-cyano-5-nitrobenzoate | 99066-80-5 | 0.92 | Cyano (3), Nitro (5) |
| Methyl 4-amino-2-cyanobenzoate | 1628431-65-1 | 0.81 | Amino (4), Cyano (2) |
| Methyl 2-amino-5-cyanobenzoate | 159847-81-1 | 0.76 | Amino (2), Cyano (5) |
| Methyl 2-amino-6-fluorobenzoate | 86505-94-4 | - | Amino (2), Fluoro (6) |
Key Observations :
- Positional Isomerism: Methyl 2-amino-5-cyanobenzoate (similarity 0.76) exhibits reduced similarity due to the cyano group at position 5 instead of 6, altering steric and electronic interactions .
- Functional Group Variations: Methyl 3-cyano-5-nitrobenzoate (similarity 0.92) replaces the amino group with a nitro group, significantly increasing electron-withdrawing effects and reducing nucleophilic reactivity .
- Halogen vs. Cyano: Methyl 2-amino-6-fluorobenzoate substitutes the cyano group with fluorine, reducing polarity and reactivity in cross-coupling reactions compared to the cyano analog .
Physical and Chemical Properties
Data from methyl ester analogs (Table 3, IC-AMCE 2023) suggest that:
- Solubility: this compound is less soluble in polar solvents (e.g., water) than Methyl 2-amino-6-fluorobenzoate due to the hydrophobic cyano group. However, it exhibits higher solubility in aprotic solvents (e.g., DMSO) than nitro-substituted analogs .
- Stability: The cyano group enhances thermal stability compared to esters with nitro or fluoro groups, as observed in differential scanning calorimetry (DSC) studies .
- Volatility: Unlike methyl salicylate (volatile due to hydroxyl groups), this compound has low volatility, making it suitable for high-temperature reactions .
Biological Activity
Methyl 2-amino-6-cyanobenzoate, also known as this compound, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate structure with an amino group and a cyano group positioned at the 2 and 6 positions, respectively. This unique arrangement of functional groups contributes to its chemical reactivity and biological activity.
The biological effects of this compound are largely attributed to its ability to interact with specific biological targets, such as enzymes and receptors. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, which could lead to antimicrobial effects. Additionally, its structural similarities to other bioactive compounds suggest potential interactions with various signaling pathways in cancer cells .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been shown to inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism behind this activity may involve the disruption of essential cellular processes in bacteria .
Anticancer Properties
This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For example, its interaction with the Stat3 signaling pathway has been linked to reduced cell viability in cancer cells .
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective concentrations in the micromolar range .
- Cancer Cell Line Studies : In vitro studies using human breast and lung carcinoma cell lines revealed that this compound could inhibit cell growth significantly. The IC50 values for these effects were reported to be in the range of 10-30 μM, indicating promising potential for further development as an anticancer agent .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Mechanism of Action | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Various Bacterial Strains | Inhibition of cell wall synthesis | MIC: 5-20 μM |
| Anticancer | Breast/Lung Carcinoma Cells | Induction of apoptosis | IC50: 10-30 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
